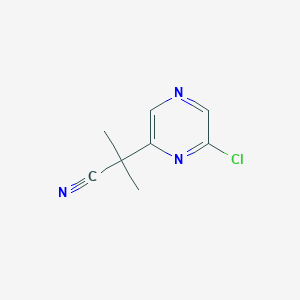
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(6-chloropyrazin-2-yl)oxy]acetic acid” is closely related to your query . It has a CAS Number of 1080650-29-8 and a molecular weight of 188.57 . Another related compound is “(6-Chloropyrazin-2-yl)methanol” with a CAS Number of 1240602-95-2 .
Synthesis Analysis
In a study, three pyrazine-based small molecules were designed and synthesized . The known inhibitor SHP099 was optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . The study concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride .
Molecular Structure Analysis
The molecular structure of “(6-Chloropyrazin-2-yl)methanol” consists of a pyrazine ring with a chlorine atom at the 6th position and a methanol group .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile” are not available, pyrrolopyrazine derivatives, which include a pyrazine ring, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Chloropyrazin-2-yl)methanol” include a boiling point of 255.7±35.0℃, a density of 1.422±0.06 g/cm3, and a flash point of 108.5±25.9℃ .
Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties
2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile: has been investigated for its anti-inflammatory and antioxidant potential. Researchers synthesized a novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from this compound. These analogs were evaluated for their effects on cyclooxygenase (COX) enzymes and anti-inflammatory activity .
Mechanism of Action: The compound likely inhibits COX enzymes, which play a crucial role in prostaglandin synthesis. By reducing prostaglandin production, it can mitigate inflammation.
Experimental Findings:Safety and Hazards
“(6-Chloropyrazin-2-yl)methanol” is classified as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions in the research of pyrazine compounds involve the design and synthesis of new leads to treat various diseases . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-8(2,5-10)6-3-11-4-7(9)12-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGVHYZXIGUEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

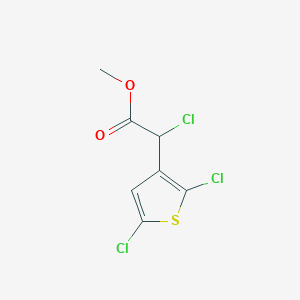
![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)


![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)
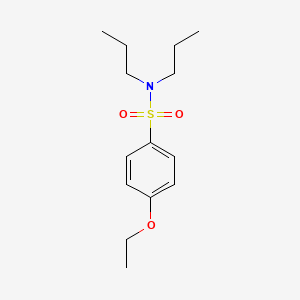
![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)
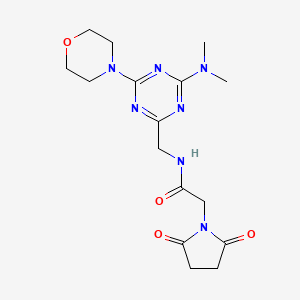

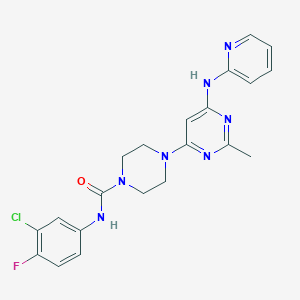

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)